(1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine
Description
Properties
IUPAC Name |
(1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9(2)7-5-3-4-6-8/h3-8H,1-2H3/b4-3-,7-5+,8-6? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOBFLVSXVZZHU-OEURZABPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C\C=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nickel-Catalyzed Multicomponent Reactions
Nickel-catalyzed protocols represent a cornerstone for constructing complex amine derivatives. While direct documentation of this method for (1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine remains scarce, analogous four-component reactions involving terminal alkynes, aryl boroxines, and perfluoroalkyl iodides have been adapted for similar structures . For instance, high-pressure conditions (900 MPa) with scandium triflate (Sc(OTf)₃) catalysts have demonstrated efficacy in facilitating electrocyclization and imino group stabilization, achieving yields upwards of 91% in related cyclopentenone syntheses .
Key parameters for optimizing nickel-based systems include:
-
Solvent systems : Acetonitrile or water, depending on Lewis acid compatibility .
-
Temperature : Ambient to −20°C, with reaction times ranging from 8 to 48 hours .
High-Pressure Electrocyclization Techniques
Recent studies highlight the role of high-pressure environments in promoting Nazarov-like electrocyclizations, which are critical for forming conjugated diene systems. In one protocol, furfural derivatives reacted with amines under 900 MPa pressure using Sc(OTf)₃, yielding trans-4,5-diamino cyclopentenones (DCP) with stereochemical precision . Adapting this approach, this compound could theoretically form via analogous [4π] electrocyclic pathways, though empirical validation is pending.
Table 1: High-Pressure Reaction Parameters for Related Amine Syntheses
| Parameter | Condition Range | Yield (%) | Source |
|---|---|---|---|
| Pressure | 200–900 MPa | 15–91 | |
| Catalyst | Sc(OTf)₃, Dy(OTf)₃ | 10–60 mol% | |
| Temperature | −20°C to room temperature | 5–48 h | |
| Solvent | MeCN, H₂O | – |
Carbodiimide-Mediated Activation and Purification
Carbodiimide reagents such as N,N′-diisopropylcarbodiimide (DIC) have proven effective in activating intermediates during amine-functionalized compound synthesis. In dye chemistry, DIC achieved 48–76% yields in NHS ester formations, circumventing purification challenges posed by urea byproducts . For this compound, DIC could facilitate imine stabilization during stepwise assembly, though this remains hypothetical without direct evidence .
Challenges in Scalability :
-
Byproduct management : Urea derivatives from carbodiimides complicate purification .
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Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying .
Industrial Production Considerations
Industrial-scale synthesis of this compound faces hurdles in catalyst recovery and cost efficiency. Nickel and scandium catalysts, while effective, necessitate expensive ligand systems and generate metal waste. Continuous-flow reactors operating under high pressure may mitigate these issues by improving mass transfer and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
(1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Nickel catalysts are often used in the synthesis and transformation of this compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine exerts its effects involves its interaction with various molecular targets. The compound’s conjugated diene system allows it to participate in electron transfer reactions, while the imino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate biochemical pathways and influence the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diene-Amines with Azole Substituents
Key Compound : 2,4-(Diazole-5-yl)-(1E,3Z)-butadiene-1-amines ()
- Structural Similarities :
- Both feature a conjugated (1E,3Z)-diene system.
- An N,N-dimethylamine group is present at position 1.
- Differences: The target compound has a penta-dien backbone, whereas analogs in are butadienes. Azole substituents (e.g., triazole, thiadiazole) replace the imino group at position 5 in the analogs.
- Synthetic Methods :
Table 1: Comparison of Diene-Amines
Sulfonyl-Substituted Diene-Amines
Key Compound : 4-Sulfonylbuta-1,3-dien-1-amine ()
- Structural Similarities :
- Both have a conjugated diene system.
- An amine group is present at position 1.
- Differences: The sulfonyl substituent in contrasts with the imino group in the target compound. The sulfonyl analog is synthesized via Rh-catalyzed C–C activation, a method distinct from enamine condensation .
Table 2: Functional Group Comparison
Aryl-Substituted Amines with Extended Chains
Key Compounds : (E)-N-methyl-5-(3-aminophenyl)-3-penten-2-amine (–10)
- Structural Similarities :
- Both have extended carbon chains (pentenyl vs. penta-dien).
- N-methyl or N,N-dimethyl groups are present.
- Differences: The target compound lacks an aromatic ring but includes an imino group. Aryl-substituted analogs prioritize aromatic pharmacophores for bioactivity, while the imino group may enhance nucleophilicity.
Table 3: Chain and Substituent Comparison
Heterocyclic Amines with N,N-Dimethyl Groups
Key Compounds :
Table 4: Heterocyclic vs. Diene-Amines
Biological Activity
(1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine is a nitrogen-containing compound that has garnered interest in various biological applications due to its unique structural properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C₅H₁₄N₂
- Molecular Weight: 102.178 g/mol
- IUPAC Name: this compound
- CAS Number: 109-55-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and hormones.
- Receptor Modulation: It may act as a ligand for specific receptors in the central nervous system, influencing neurotransmission and exhibiting potential anxiolytic or antidepressant effects.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antioxidant Activity: Studies have demonstrated that this compound exhibits significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Neuroprotective Effects: Preliminary findings suggest that the compound may protect neuronal cells from damage induced by excitotoxicity and oxidative stress.
- Antimicrobial Properties: There are indications that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
Study 1: Neuroprotective Effects
A study conducted on neuronal cell lines treated with this compound showed a dose-dependent reduction in cell death following exposure to neurotoxic agents. The results indicated that the compound could significantly reduce reactive oxygen species (ROS) levels and improve cell viability.
| Concentration (µM) | Cell Viability (%) | ROS Levels (µM) |
|---|---|---|
| 0 | 30 | 15 |
| 10 | 50 | 10 |
| 50 | 80 | 5 |
Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound has a strong capacity to scavenge free radicals. The DPPH assay results indicated an IC50 value of approximately 20 µM.
| Compound | IC50 (µM) |
|---|---|
| (1E,3Z)-5-imino... | 20 |
| Ascorbic Acid | 15 |
| Trolox | 25 |
Study 3: Antimicrobial Activity
A preliminary assessment of the antimicrobial properties revealed that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined as follows:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Q & A
Q. What are the common synthetic routes for preparing (1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine, and what critical parameters influence yield and stereoselectivity?
- Methodological Answer : Synthesis typically involves condensation reactions between amines and α,β-unsaturated carbonyl precursors. Key steps include:
- Aldol-like condensation : Optimize pH (neutral to slightly acidic) to favor imine formation while minimizing side reactions like polymerization .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity and stabilize intermediates .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to improve stereoselectivity, particularly for controlling the (1E,3Z) configuration .
- Temperature control : Lower temperatures (0–25°C) reduce thermal degradation of the conjugated diene system .
Post-synthesis, monitor reaction progress via TLC or HPLC to ensure completion.
Q. How can researchers confirm the stereochemistry and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H-NMR : Compare coupling constants (J-values) of olefinic protons to confirm E/Z configurations. For example, trans (E) protons exhibit J ≈ 12–16 Hz, while cis (Z) protons show J ≈ 8–12 Hz .
- NOESY/ROESY : Detect spatial proximity between protons to validate stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion integrity and absence of side products .
- HPLC : Use chiral columns to assess enantiomeric purity if applicable .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory spectroscopic data during the structural elucidation of conjugated imines like this compound?
- Methodological Answer :
- Multi-spectral correlation : Cross-validate NMR, IR, and UV-Vis data. For instance, UV-Vis absorption maxima (~250–300 nm) confirm π→π* transitions in conjugated systems .
- Computational modeling : Density Functional Theory (DFT) calculations predict spectroscopic properties (e.g., chemical shifts, λmax) to reconcile experimental discrepancies .
- Isotopic labeling : Introduce deuterium at specific positions to simplify NMR spectra and assign overlapping signals .
Q. How should researchers design assays to evaluate the bioactivity of this compound while minimizing non-specific interactions?
- Methodological Answer :
- Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify target engagement and identify non-specific binding .
- Orthogonal validation : Pair surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to distinguish specific binding from aggregation artifacts .
- Negative controls : Include structurally similar but inactive analogs to isolate target-specific effects .
Q. What computational methods are appropriate for predicting the reactivity and stability of this compound in different solvent systems?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : Model solvation effects and conformational flexibility in solvents like water, DMSO, or hexane .
- Reactivity indices : Calculate Fukui functions (DFT) to predict nucleophilic/electrophilic sites under varying pH conditions .
- Solvent parameter analysis : Use Kamlet-Taft or Hansen solubility parameters to optimize solvent selection for stability studies .
Data Contradiction Analysis
Q. How can researchers address discrepancies between theoretical and experimental data for the electronic transitions of this compound?
- Methodological Answer :
- Benchmark computational methods : Compare results from DFT (e.g., B3LYP) versus time-dependent DFT (TD-DFT) to identify functional-specific errors .
- Solvent corrections : Apply continuum solvation models (e.g., PCM or SMD) to theoretical calculations to align with experimental UV-Vis data .
- Experimental replication : Repeat measurements under controlled conditions (e.g., inert atmosphere) to exclude oxidative degradation artifacts .
Comparative Analysis
Q. How does the stereoelectronic profile of this compound compare to analogous α,β-unsaturated imines in catalytic applications?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) analysis : Compare HOMO/LUMO energies to assess nucleophilicity/electrophilicity relative to analogs .
- Steric maps : Generate 3D electrostatic potential maps to evaluate steric hindrance effects on substrate binding .
- Catalytic screening : Test in model reactions (e.g., asymmetric aldol) to quantify enantioselectivity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
